

A Comprehensive Technical Guide to 2,6-Dichloro-3-nitropyridine

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Compound of Interest

Compound Name: 2,6-Dichloro-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of **2,6-dichloro-3-nitropyridine**, a key intermediate in the pharmaceutical and agrochemical industries.

Core Compound Properties

2,6-Dichloro-3-nitropyridine is a halogenated aromatic hydrocarbon characterized by a pyridine ring substituted with two chlorine atoms and a nitro group.^[1] At room temperature, it typically appears as a pale yellow crystalline solid or powder with a mild odor characteristic of nitro-substituted aromatic compounds.^[1]

Physicochemical Data

The following table summarizes the key quantitative data for **2,6-dichloro-3-nitropyridine**.

Property	Value	Source
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O ₂	[2][3]
Molecular Weight	192.99 g/mol	[2][4]
CAS Number	16013-85-7	[2][3]
Melting Point	55-60 °C	[2][5]
Boiling Point	295.5 ± 35.0 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm ³	[5]
Flash Point	110 °C (closed cup)	
Appearance	Yellow crystalline powder or chunks	[1]

Spectroscopic and Structural Data

The structural properties of **2,6-dichloro-3-nitropyridine** have been elucidated through various analytical techniques. The asymmetric unit of its crystal structure consists of two crystallographically independent molecules.[6] The pyridine ring in each molecule is essentially planar.[6] Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[3][7][8]

Synthesis and Experimental Protocols

The synthesis of **2,6-dichloro-3-nitropyridine** is most commonly achieved through the nitration of 2,6-dichloropyridine. Several methods have been reported, with variations in reagents and reaction conditions influencing the yield and purity of the final product.

Experimental Protocol 1: Nitration with Potassium Nitrate and Sulfuric Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

- 2,6-dichloropyridine
- Concentrated sulfuric acid
- Potassium nitrate
- Crushed ice
- Ice water

Procedure:

- In a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.
- Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with stirring.
- Following the addition of 2,6-dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.
- After the addition is complete, continue stirring for 30 minutes at room temperature.
- Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.[9]
- Upon completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into crushed ice with continuous stirring.
- A white solid precipitate will form. Wash the precipitate with ice water until it is neutral.
- Filter the solid and dry it to obtain **2,6-dichloro-3-nitropyridine**.[9] This method can yield up to 80% of the product.[9]

Experimental Protocol 2: Nitration with Nitric Acid and Sulfuric Acid

This alternative protocol utilizes nitric acid as the nitrating agent.

Materials:

- 2,6-dichloropyridine
- Concentrated sulfuric acid
- Fuming nitric acid
- Ice water

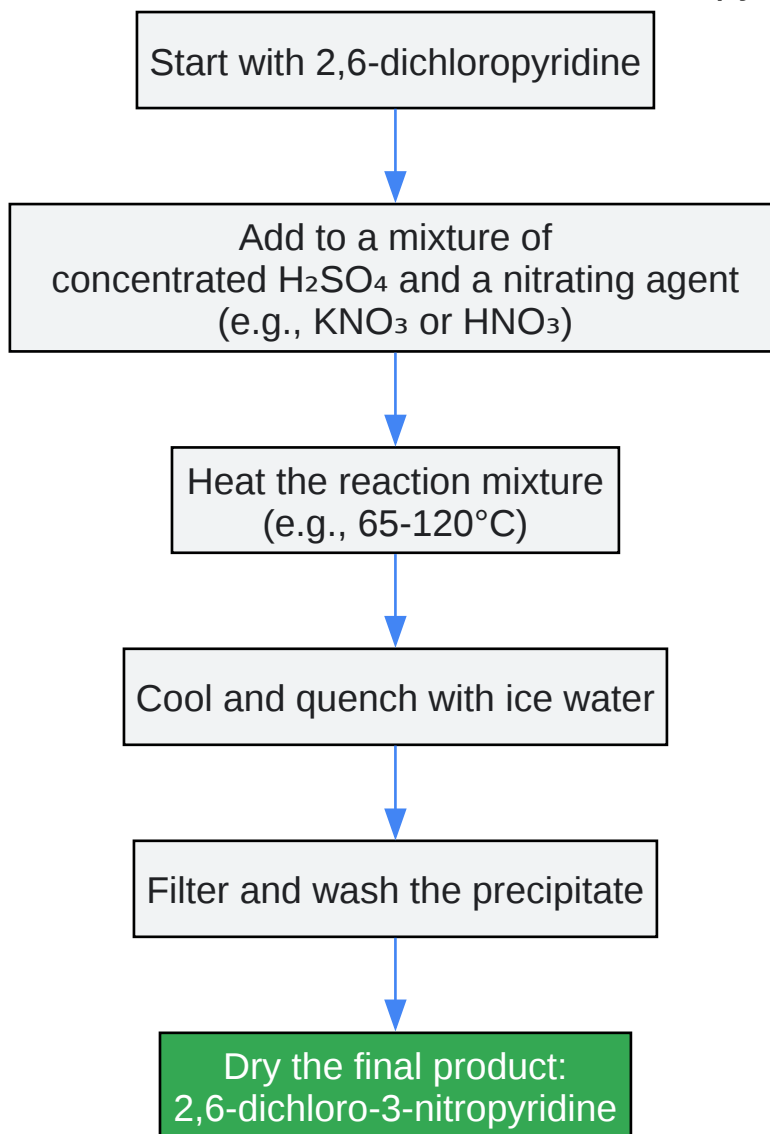
Procedure:

- Prepare a mixture of 25 ml of concentrated H₂SO₄ and 10 ml of fuming nitric acid in a flask and cool it to 0°C.
- Add 5 g (0.033 mol) of 2,6-dichloropyridine to the acid mixture in portions at 0°C.
- After the addition is complete, heat the reaction mixture to 65°C for 2 hours.[6]
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by pouring the mixture into ice water.
- A solid will separate out. Filter this solid and dry it under a vacuum.
- The crude product can be purified by column chromatography using silica gel (60–120 mesh) and a petroleum ether: ethyl acetate eluent to yield a pale yellow solid.[6]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of **2,6-dichloro-3-nitropyridine**.

Synthesis Workflow of 2,6-dichloro-3-nitropyridine



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Caption: A generalized workflow for the synthesis of **2,6-dichloro-3-nitropyridine**.

Applications in Research and Development

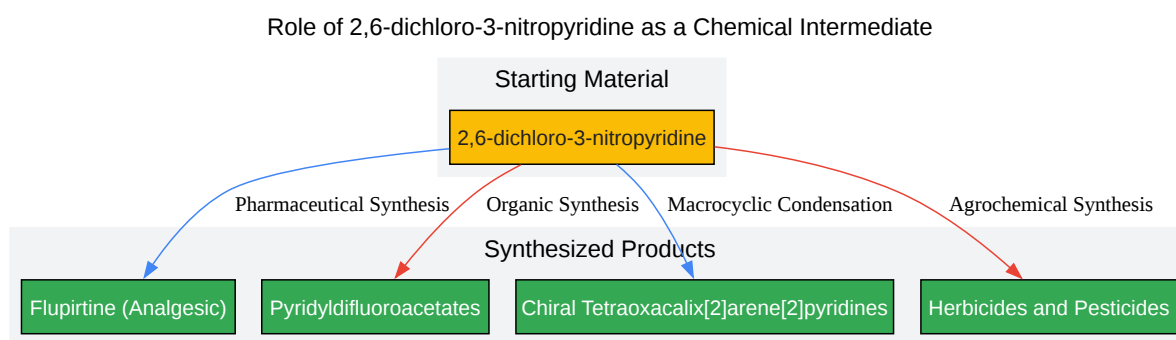
2,6-Dichloro-3-nitropyridine is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[10] Its reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic substitution, makes it a valuable building block.

Key Applications:

- **Pharmaceutical Synthesis:** It is a crucial intermediate in the synthesis of various drug molecules.[11] For example, it is used in the preparation of the analgesic drug Flupirtine.[2][11]
- **Agrochemicals:** This compound is used in the synthesis of herbicides and pesticides, contributing to crop protection.[10][12]
- **Organic Synthesis:** It serves as a starting reagent for the preparation of more complex molecules, such as pyridyldifluoroacetates and bicyclooxacalixhetarenes.[2] It also undergoes macrocyclic condensation reactions with resorcinol derivatives to yield chiral tetraoxacalix[1]arene[1]pyridines.[2]

Role as a Chemical Intermediate

The following diagram illustrates the role of **2,6-dichloro-3-nitropyridine** as a key intermediate in the synthesis of other important chemical compounds.



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Caption: Applications of **2,6-dichloro-3-nitropyridine** as a chemical intermediate.

Safety and Handling

2,6-Dichloro-3-nitropyridine is considered hazardous. It may cause skin and eye irritation, and may also cause respiratory irritation.[3] It is also suspected to be a skin sensitizer.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a sealed container, away from acidic materials, in a dry environment at room temperature.[11]

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